molecular formula C2H5Cl3Si B075390 Dichloro(chloromethyl)methylsilane CAS No. 1558-33-4

Dichloro(chloromethyl)methylsilane

Cat. No. B075390
CAS RN: 1558-33-4
M. Wt: 163.5 g/mol
InChI Key: JAYBZWYBCUJLNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dichloro(chloromethyl)methylsilane often involves the use of chloromethyl methyl ether in combination with tin(IV) chloride as a catalyst in chloroform solution at 0 °C. An alternative, less hazardous method prepares chloromethyl methyl ether in situ, making the process more convenient and safer. This synthesis approach underlines the adaptability and reactivity of the compound, facilitating modifications to enhance polymer molecular-weight parameters through controlled chloromethylation (Jones et al., 1995).

Molecular Structure Analysis

Investigations into the molecular structure of Dichloro(chloromethyl)methylsilane reveal its vibrational characteristics and isomerism. Studies using infrared spectroscopy have identified the existence of trans and gauche isomers in both gaseous and liquid states, indicating a complex molecular behavior influenced by the medium's state. These findings are crucial for understanding the physical and chemical properties of the compound (Hayashi et al., 1973).

Chemical Reactions and Properties

Dichloro(chloromethyl)methylsilane undergoes various chemical reactions, highlighting its versatility. Its ability to participate in chloromethylation reactions and its reactivity towards Grignard reagents underscore its utility in organic synthesis. The compound's behavior in presence of aluminum chloride, leading to intramolecular rearrangements, and its reactions forming cyclic, linear, and cage-like siloxanes when treated with hydrochloric acid solution, demonstrate its reactive and adaptable nature in synthesizing complex organosilicon structures (Kumada & Ishikawa, 1964; Neumeyer & Auner, 2016).

Physical Properties Analysis

The physical properties of Dichloro(chloromethyl)methylsilane, such as its phase behavior, absorption, and emission spectra, have been studied extensively. These properties are influenced by its molecular structure, specifically the silicon network structure, which affects the σ-σ* absorption band and emission characteristics. Such insights are crucial for applications in materials science, especially in the development of polysilanes with specific optical properties (Watanabe et al., 1993).

Chemical Properties Analysis

The chemical properties of Dichloro(chloromethyl)methylsilane reflect its reactivity and functional versatility. Its role in forming (chloromethyl)oligosilanes through reactions with chlorooligosilanes, and its ability to undergo hydrosilylation and subsequent reactions to produce novel silahydrocarbons, illustrate the compound's broad utility in synthesizing diverse organosilicon compounds with potential applications in materials science and organic synthesis (Kobayashi & Pannell, 1990; Yarosh et al., 2004).

Scientific Research Applications

  • Synthesis of fungicide intermediates : Guo Xiang-li (2013) discussed the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in the production of the fungicide flusilazole. This synthesis utilized dichloro(chloromethyl)methylsilane and aimed to improve the intermediate's purity while reducing production costs (Guo Xiang-li, 2013).

  • Polymer modification : Richard G. Jones et al. (1995) achieved the chloromethylation of poly(methylsilane) using dichloro(chloromethyl)methylsilane. This process was catalyzed by tin(IV) chloride and aimed at modifying the molecular-weight parameters of the polymer (Jones et al., 1995).

  • Molecular vibration and rotational isomerism studies : M. Hayashi et al. (1973) investigated the infrared spectra of (chloromethyl)methylsilane, revealing insights into the molecular vibrations and rotational isomerism of the compound (Hayashi et al., 1973).

  • Synthesis of silacyclopentanes : V. Vdovin et al. (1963) synthesized 1-(chloromethyl)-1-methylsilacyclopentane from dichloro(chloromethyl)methylsilane, demonstrating its potential in the synthesis of silacyclopentanes with functional groups (Vdovin et al., 1963).

  • Formation of polysilanes : Valerie S. Reuss and H. Frey (2010) introduced a new monomer for Wurtz-type coupling to polysilanes, utilizing dichloro(chloromethyl)methylsilane in its synthesis. This work aimed at creating multihydroxy-functional polysilanes (Reuss & Frey, 2010).

  • Synthesis of silahydrocarbons : O. Yarosh et al. (2004) studied the hydrosilylation of methylenecyclopropane with dichloro(methyl)silane, leading to novel acetylenic silahydrocarbons. This research highlighted the compound's role in expanding the chemistry of silahydrocarbons (Yarosh et al., 2004).

Safety And Hazards

Dichloro(chloromethyl)methylsilane is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

dichloro-(chloromethyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBZWYBCUJLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027411
Record name Dichloro(chloromethyl)methylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(chloromethyl)methylsilane

CAS RN

1558-33-4
Record name Dichloro(chloromethyl)methylsilane
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Record name Dichloro(chloromethyl)methylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(chloromethyl)methyl-
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Record name Dichloro(chloromethyl)methylsilane
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Record name Dichloro(chloromethyl)methylsilane
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Record name DICHLORO(CHLOROMETHYL)METHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloro(chloromethyl)methylsilane
Reactant of Route 2
Dichloro(chloromethyl)methylsilane

Citations

For This Compound
53
Citations
AK Saxena, SC Sachar, M Nasim - 1994 - nopr.niscpr.res.in
Comparative studies on chlorination and methylation reactions have been carried out to afford chloromethyl (methyl) silanes. For chlorination reactions, three types of initiators, viz., …
Number of citations: 4 nopr.niscpr.res.in
N Laskowski, EM Reis, L Kötzner, JA Baus… - …, 2013 - ACS Publications
In this study, the synthetic potential of the 2,4,6-trimethoxyphenyl (TMOP)-substituted (chloromethyl)silanes (TMOP)Me 2 SiCH 2 Cl (1) and (TMOP) 2 MeSiCH 2 Cl (2) for the preparation …
Number of citations: 8 pubs.acs.org
KA Andrianov, AK Dabagova, EA Levkovich - Bulletin of the Academy of …, 1966 - Springer
Conclusions 1. New organosilicon compounds with a chloromethyl and a phenyl group attached to the silicon atom were prepared: chloro(chloromethyl)methylphenylsilane, (…
Number of citations: 3 link.springer.com
K Sera, K Suehiro, M Hayashi, H Murata - Bulletin of the Chemical …, 1976 - journal.csj.jp
The infrared spectra of chloro(chloromethyl)methylsilanes ClCH 2 SiCl 3−n (CH 3 ) n (n=0–2) in the liquid and crystalline states and a part of the Raman spectra in the liquid state have …
Number of citations: 12 www.journal.csj.jp
KA Andrianov, VV Severnyi - Bulletin of the Academy of Sciences of the …, 1964 - Springer
The introduction of polar groups in the organic group of organosilanes greatly activates them in thetelomerization reaction with hexamethylcyclotrisiloxane. 2. The activity of (substituted-…
Number of citations: 1 link.springer.com
VM Vdovin, NS Nametkin, KS Pushchevaya… - Bulletin of the Academy …, 1963 - Springer
1-(Chloromethyl)-1-methylsilacyclopentane was synthesized from dichloro(chloromethyl)methylsilane and tetramethylene bis(magnesium bromide). 2. 1-(Chloromethyl)-1-…
Number of citations: 2 link.springer.com
AS Soldatenko, NF Lazareva - Russian Journal of General Chemistry, 2021 - Springer
Previously unknown 2,2′-bis(silyloxy)azobenzenes containing a carbon functional group on the silicon atom have been synthesized. The reaction of 2,2′-dihydroxyazobenzene with …
Number of citations: 2 link.springer.com
PJ Coelho, L Blanco - Tetrahedron, 2003 - Elsevier
New Si-chiral 2-silahexa-3,5-dienyl acrylates were prepared in six steps from dichloro(chloromethyl)methylsilane. The EtAlCl 2 catalysed intramolecular Diels–Alder reaction of these …
Number of citations: 9 www.sciencedirect.com
SA Erhardt, F Hoffmann, JO Daiß… - … A European Journal, 2013 - Wiley Online Library
(Acetoxymethyl)silanes 2, 7 a–c, and 10 a–c with at least one alkoxy group, of the general formula (AcOCH 2 )Si(OR) 3−n (CH 3 ) n (R: Me, Et, iPr; n=0, 1, 2), were synthesized from the …
SV Basenko, AS Soldatenko, AV Vashchenko… - Chemistry of …, 2019 - Springer
Reactions of dichlorodimethylsilane with 2,3,4,5-tetrafluorophthalic acid bis(trimethylsilyl) ether (1:1, 20C, 24 h) without a solvent and dichloro(chloromethyl)methylsilane and dichloro(…
Number of citations: 3 link.springer.com

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